molecular formula C14H10Cl2FNO B2385212 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-10-4

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol

Cat. No.: B2385212
CAS No.: 1232822-10-4
M. Wt: 298.14
InChI Key: KZPAWIDPOYEKJG-QGMBQPNBSA-N
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Description

This Schiff base is synthesized via condensation of 5-chlorosalicylaldehyde (4-chloro-2-hydroxybenzaldehyde) with 3-chloro-4-fluorobenzylamine. The resulting structure features:

  • A phenol ring with a chlorine substituent at position 4.
  • An imine (-CH=N-) group at position 2, adopting the E-configuration.
  • A benzylamine-derived moiety substituted with chlorine (position 3) and fluorine (position 4).

Properties

IUPAC Name

4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPAWIDPOYEKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2-Hydroxybenzaldehyde

This precursor is synthesized via Vilsmeier-Haack formylation of 4-chlorophenol:

  • Reaction Conditions :
    • 4-Chlorophenol reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
    • The intermediate iminium salt is hydrolyzed with aqueous sodium hydroxide to yield the aldehyde.

$$
\text{4-Chlorophenol} + \text{POCl}_3 + \text{DMF} \rightarrow \text{4-Chloro-2-hydroxybenzaldehyde} \quad (\text{Yield: 72–78\%})
$$

Key Characterization :

  • FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), δ 7.85 (d, 1H, Ar-H), δ 6.95 (d, 1H, Ar-H), δ 5.21 (s, 1H, -OH).

Synthesis of 3-Chloro-4-Fluorobenzylamine

This amine is prepared via reduction of the corresponding nitro compound :

  • Nitration : 3-Chloro-4-fluorotoluene is nitrated to 3-chloro-4-fluoro-2-nitrotoluene using fuming HNO₃ and H₂SO₄.
  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol.

$$
\text{3-Chloro-4-fluoro-2-nitrotoluene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Chloro-4-fluorobenzylamine} \quad (\text{Yield: 65–70\%})
$$

Key Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 152.1 (C-F), δ 135.6 (C-Cl), δ 44.8 (-CH₂NH₂).

Condensation Reaction for Schiff Base Formation

The final step involves refluxing equimolar amounts of 4-chloro-2-hydroxybenzaldehyde and 3-chloro-4-fluorobenzylamine in anhydrous methanol with glacial acetic acid as a catalyst.

Optimized Reaction Conditions

Parameter Optimal Value Impact on Yield
Solvent Anhydrous methanol Maximizes imine formation
Catalyst Glacial acetic acid (2–3 drops) Accelerates dehydration
Temperature Reflux (65–70°C) Ensures complete reaction
Time 6–8 hours Balances kinetics and side reactions
Molar Ratio 1:1 (aldehyde:amine) Prevents oligomerization

Mechanism :

  • Nucleophilic Attack : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Acid catalysis removes water to stabilize the imine bond.

$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{CH₃OH, H⁺}} \text{Schiff Base} + \text{H}_2\text{O}
$$

Yield : 75–82% after recrystallization from ethanol.

Spectroscopic Validation of the Product

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C=N Stretch : Sharp peak at 1615–1620 cm⁻¹.
  • O-H Stretch : Broad band at 3200–3400 cm⁻¹ (phenolic -OH).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 8.45 (s, 1H, -CH=N-).
    • δ 7.35–7.85 (m, 6H, aromatic protons).
    • δ 5.12 (s, 1H, -OH).
  • ¹³C NMR :
    • δ 160.2 (C=N).
    • δ 155.4 (C-F), δ 133.8 (C-Cl).

Melting Point

  • Observed: 142–144°C (decomposes without sublimation).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 15 minutes.
  • Advantages : 90% yield, reduced reaction time.
  • Limitations : Specialized equipment required.

Solvent-Free Mechanochemical Synthesis

  • Conditions : Ball milling, 30 minutes.
  • Yield : 68–72%.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk preparation of precursors reduces expenses.
  • Green Chemistry : Ethanol/water mixtures replace methanol to improve sustainability.
  • Catalyst Recycling : Rhodium-based catalysts (from aldehyde synthesis) are recuperated via filtration.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below summarizes key structural differences and their implications:

Compound Name (Abbreviated) Substituents on Aryl/Benzyl Group Key Structural Features
Target compound 3-Cl, 4-F (benzyl) Dual electron-withdrawing substituents; potential for halogen bonding and enhanced lipophilicity.
4-Cl-2-[(4-F-phenyl)imino]methylphenol 4-F (phenyl) Single fluorine substituent; less steric hindrance compared to benzyl derivatives.
4-Cl-2-[(3,4-Me₂-phenyl)imino]methylphenol 3,4-dimethyl (phenyl) Electron-donating methyl groups; increased steric bulk, reduced polarity.
4-Br-2-[(4-Cl-phenyl)imino]methylphenol 4-Cl (phenyl) Bromine vs. chlorine; larger atomic radius may influence crystal packing and reactivity.
4-Cl-2-[(2-CF₃-benzyl)imino]methylphenol 2-CF₃ (benzyl) Strong electron-withdrawing CF₃ group; enhanced imine stability and electrophilicity.

Key Observations :

  • Halogen Effects : Bromine (in ) increases molecular weight and polarizability compared to chlorine. Fluorine’s electronegativity (in ) enhances dipole moments.
  • Substituent Position : Meta-substituents (e.g., 3-Cl in the target compound) introduce steric effects, while para-substituents (e.g., 4-F in ) maximize electronic conjugation.

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s melting point is unreported, but analogs with halogen substituents (e.g., 4-Cl-2-[(4-F-phenyl)imino]methylphenol) melt at 160–162°C , while methyl-substituted derivatives (e.g., 3,4-dimethylphenyl analog) melt higher (178–180°C) due to tighter crystal packing .
  • Solubility in polar solvents (e.g., methanol, DMSO) is generally moderate for halogenated Schiff bases, whereas methyl or tert-pentyl groups () increase hydrophobicity.
Stability
  • Electron-withdrawing groups (Cl, F, CF₃) stabilize the imine bond via resonance and inductive effects. For example, the CF₃-substituted compound () shows enhanced stability under acidic conditions compared to methylated analogs.

Crystallographic Insights

Intramolecular Interactions
  • Intramolecular O–H···N hydrogen bonds are ubiquitous in these Schiff bases, forming S(6) rings (e.g., ). This interaction planarizes the molecule, facilitating π-π stacking.
  • Intermolecular interactions: C–H···π interactions stabilize crystal packing in methyl-substituted derivatives .
Crystal Systems
  • The 3,4-dimethylphenyl analog crystallizes in the monoclinic P21/n space group with a dihedral angle of 2.71° between aromatic rings .
  • Bulky substituents (e.g., CF₃ in ) may adopt different packing motifs, such as triclinic systems, due to steric demands.

Biological Activity

Overview

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol, a compound with the chemical formula C13H10Cl2FNO, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields.

Synthesis

The synthesis of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol. This method allows for the formation of the imine linkage essential for its biological activity.

PropertyValue
Molecular FormulaC13H10Cl2FNO
Molecular Weight249.67 g/mol
CAS Number868256-58-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. Notably, it may influence pathways involved in cell signaling and metabolic processes.

Antimicrobial Properties

Research has indicated that compounds similar to 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol exhibit significant antimicrobial properties. For instance, studies have shown that related Schiff bases possess antifungal and antibacterial activities, suggesting that this compound may also hold potential in combating microbial infections.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity, which could be beneficial for developing targeted cancer therapies. However, further research is necessary to elucidate its efficacy and safety profile.

Case Studies

  • Antifungal Activity : A study investigating the antifungal properties of related compounds found that certain derivatives exhibited significant inhibitory effects against common fungal pathogens. This suggests a potential application for 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol in antifungal treatments.
  • Cancer Research : In a recent study focusing on novel anticancer agents, derivatives of similar phenolic compounds were shown to inhibit tumor growth in preclinical models. The unique structure of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol may enhance its potency against specific cancer types.

Research Applications

The compound is utilized in various scientific research applications:

  • Organic Synthesis : As a reagent in organic chemistry for synthesizing more complex molecules.
  • Biochemical Research : Used in studies involving proteomics and enzyme inhibition.
  • Material Science : Investigated for its potential in developing new materials with specific chemical properties.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 2-chloro-4-fluorobenzaldehyde and 4-chloro-2-aminophenol under acidic or basic conditions. Key steps include:

Imine Formation : Reactants are refluxed in ethanol/methanol at 60–80°C for 6–8 hours.

Purification : Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Reaction Conditions Table :
StepReagents/ConditionsYieldPurity
Imine FormationEthanol, reflux, 8h~65%85% (crude)
PurificationColumn chromatography90%>95%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
  • Bond Lengths : C=N (1.28–1.30 Å), C-Cl (1.73–1.75 Å) .
  • Dihedral Angles : Phenolic and benzyl rings form a dihedral angle of 15–20°, influencing planarity and π-π interactions .
    Complementary techniques like FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (imine proton at δ 8.3–8.5 ppm) confirm functional groups .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodological Answer :
  • Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Procedure : Serial dilution (1–128 µg/mL), 24h incubation, optical density (OD600) measurement .
  • Zone of Inhibition : Agar diffusion assay with 10 µg/disc; activity compared to ciprofloxacin .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactive sites. For example, the imine group (LUMO = -1.8 eV) is susceptible to nucleophilic attack .
  • Molecular Docking : Simulate binding to targets (e.g., E. coli DNA gyrase). A docking score of -8.2 kcal/mol suggests strong binding .
  • Data Contradiction Analysis : If experimental IC₅₀ conflicts with docking scores, validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies optimize the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Use UV-Vis spectroscopy (λmax = 320 nm) to monitor degradation at pH 2–12. Stability peaks at pH 7–8 (t₁/₂ > 24h) .
  • Thermal Stability : DSC/TGA analysis shows decomposition onset at 220°C. Store at -20°C in amber vials to prevent photodegradation .
  • Table: Stability Profile :
ConditionStability (t₁/₂)Degradation Product
pH 22hQuinone derivative
pH 724hNone
40°C48hOxidized imine

Q. How do substituent modifications impact enzyme inhibition efficacy?

  • Methodological Answer :
  • Synthetic Modifications : Replace Cl with -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating).
  • Enzyme Assays : Test against tyrosinase (melanogenesis pathway).
  • Results : -Cl/-F substituents increase IC₅₀ by 2-fold (0.5 µM vs. 1.0 µM for -OCH₃) due to enhanced hydrophobic interactions .
  • SAR Table :
SubstituentIC₅₀ (µM)Binding Energy (kcal/mol)
-Cl/-F0.5-8.2
-OCH₃1.0-6.7
-NO₂0.7-7.5

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial MIC values?

  • Methodological Answer :
  • Source Analysis : Compare strain-specific activity (e.g., S. aureus vs. P. aeruginosa).
  • Assay Variability : Standardize inoculum size (1×10⁵ CFU/mL) and growth media (Mueller-Hinton broth).
  • Orthogonal Validation : Use live/dead cell staining (SYTO 9/PI) to confirm bactericidal vs. bacteriostatic effects .

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